2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is a complex organic compound with the molecular formula C31H32N4O9 It is known for its unique structural features, which include multiple nitro groups and a benzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene typically involves multiple steps, starting from simpler precursor compounds. The general synthetic route includes the nitration of fluorene derivatives followed by the introduction of the benzylidene group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the alkylation of the benzylidene group with undecyloxy substituents under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to its production. The key challenges in industrial production would include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialized chemicals and materials, such as dyes or pigments.
Wirkmechanismus
The mechanism of action of 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the reactivity of the benzylidene moiety. The undecyloxy substituent provides hydrophobic characteristics, which can affect the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as interaction with biological molecules in a sensing application or participation in charge-transfer complexes in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,5,7-tetranitro-9-[4-octyloxy)benzylidene]-9H-fluorene
- 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene
- 9-(4-methoxy-benzylidene)-2,4,5,7-tetranitro-9H-fluorene
Uniqueness
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is unique due to its specific combination of nitro groups and the undecyloxy substituent. This combination imparts distinct electronic properties and hydrophobic characteristics, making it suitable for specialized applications in materials science and industrial processes .
Eigenschaften
Molekularformel |
C31H32N4O9 |
---|---|
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
2,4,5,7-tetranitro-9-[(4-undecoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C31H32N4O9/c1-2-3-4-5-6-7-8-9-10-15-44-24-13-11-21(12-14-24)16-25-26-17-22(32(36)37)19-28(34(40)41)30(26)31-27(25)18-23(33(38)39)20-29(31)35(42)43/h11-14,16-20H,2-10,15H2,1H3 |
InChI-Schlüssel |
RGVATEQXKGDQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.